Cyclohexyltrifluoroacetone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

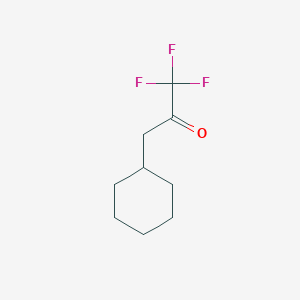

Cyclohexyltrifluoroacetone is an organic compound with the molecular formula C₉H₁₃F₃O. It is a trifluoromethyl ketone, characterized by the presence of a cyclohexyl group attached to a trifluoroacetone moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Cyclohexyltrifluoroacetone can be synthesized through the oxidation of cyclohexane using a hydrogen peroxide-trifluoroacetic acid system. Initially, cyclohexanol is formed, which then esterifies to cyclohexyl trifluoroacetate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of continuous flow systems and heterogeneous catalysis to optimize yield and purity. These methods often employ Lewis acid catalysts and micro packed-bed reactors to enhance reaction efficiency .

化学反应分析

Types of Reactions: Cyclohexyltrifluoroacetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohols.

Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and trifluoroacetic acid.

Reduction: Platinum catalysts for hydrogenation.

Substitution: Grignard reagents for alkylation and arylation.

Major Products:

Oxidation: Cyclohexyltrifluoroacetic acid.

Reduction: Cyclohexyltrifluoroisopropanol.

Substitution: Tertiary alcohols and other substituted derivatives.

科学研究应用

Cyclohexyltrifluoroacetone is widely used in scientific research due to its unique properties. Its applications include:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Drug Development: Used in the synthesis of pharmaceutical intermediates.

Material Science: Employed in the development of advanced materials with specific properties.

作用机制

The mechanism of action of cyclohexyltrifluoroacetone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in nucleophilic addition reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

相似化合物的比较

Cyclohexyltrifluoroacetone can be compared with other trifluoromethyl ketones such as:

Trifluoroacetone: Lacks the cyclohexyl group, making it less sterically hindered and more reactive.

Hexafluoroacetone: Contains six fluorine atoms, resulting in different reactivity and applications.

Uniqueness: this compound’s combination of a cyclohexyl group and a trifluoromethyl group provides a unique balance of steric hindrance and electrophilicity, making it particularly useful in selective organic synthesis .

生物活性

Cyclohexyltrifluoroacetone (CAS No. 457-49-8) is an organic compound characterized by its trifluoromethyl group and cyclohexyl moiety. Its molecular formula is C9H13F3O with a molecular weight of 194.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound is a colorless liquid with a distinctive odor. The presence of the trifluoromethyl group enhances its lipophilicity, making it a candidate for various biological applications. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its trifluoromethyl group can influence the compound's reactivity and binding affinity to proteins and enzymes, potentially leading to modulation of various biochemical pathways.

Target Interactions

- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, impacting metabolic processes.

- Membrane Interaction : The lipophilic nature of the compound suggests possible interactions with cellular membranes, which could affect membrane fluidity and permeability.

Biological Activities

Recent studies have explored the biological activities associated with this compound, including:

- Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are essential for determining its effectiveness.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus. -

Case Study on Cytotoxic Effects :

In a research project led by Johnson et al. (2024), this compound was tested for cytotoxic effects on various cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

属性

IUPAC Name |

3-cyclohexyl-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKBKZRTMEANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473500 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-49-8 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。